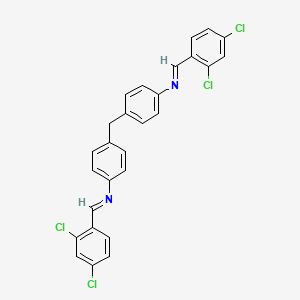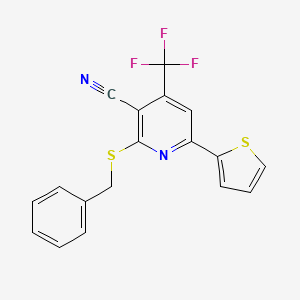
4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is a chemical compound with the molecular formula C27H18Cl4N2 and a molecular weight of 512.27 g/mol . This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 4 positions .
Méthodes De Préparation
The synthesis of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent .
Analyse Des Réactions Chimiques
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of 4,4’-methylenebis(2,4-dichloroaniline).
Applications De Recherche Scientifique
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2-chloroaniline): This compound has similar structural features but lacks the benzylidene groups.
4,4’-Methylenebis(N,N-dimethylaniline): This compound has dimethylamino groups instead of benzylidene groups.
4,4’-Methylenebis(N-(4-methoxybenzylidene)aniline): This compound has methoxy groups instead of chlorine atoms.
Each of these compounds has unique properties and applications, making 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) distinct in its specific uses and effects.
Propriétés
Formule moléculaire |
C27H18Cl4N2 |
|---|---|
Poids moléculaire |
512.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-[4-[[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Cl4N2/c28-22-7-5-20(26(30)14-22)16-32-24-9-1-18(2-10-24)13-19-3-11-25(12-4-19)33-17-21-6-8-23(29)15-27(21)31/h1-12,14-17H,13H2 |
Clé InChI |
OEMOMICZCMIBCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)N=CC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
![4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate](/img/structure/B11560135.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560144.png)
![3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560150.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B11560159.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B11560161.png)
![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560186.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560191.png)
![1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11560197.png)

![N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11560209.png)
